1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromo-5-methoxyphenyl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-14-9-4-5-10(12)11(8-9)13-6-2-3-7-13/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDSREPFXNIJTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of 1 2 Bromo 5 Methoxyphenyl 1h Pyrrole and Its Structural Analogues
Reactivity of the Pyrrole (B145914) Nucleus in Substituted 1H-Pyrroles
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The nature and position of substituents on the nitrogen atom can significantly influence the ring's reactivity and the regioselectivity of these reactions. numberanalytics.com
Electrophilic Aromatic Substitution Patterns and Regioselectivity on the Pyrrole Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for pyrroles. The high electron density of the pyrrole ring makes it significantly more reactive than benzene (B151609) in these reactions. numberanalytics.com The position of electrophilic attack is governed by the stability of the resulting carbocation intermediate, known as the arenium ion. stackexchange.commasterorganicchemistry.com
Attack at the C2 (α) position is generally favored over the C3 (β) position because the positive charge in the resulting intermediate can be delocalized over more atoms, including the nitrogen atom, leading to a more stable resonance-stabilized intermediate. stackexchange.com Specifically, attack at the C2 position allows for the formation of three resonance structures for the arenium ion, whereas attack at the C3 position yields an intermediate with only two resonance structures. stackexchange.com This inherent preference leads to a high degree of regioselectivity for α-substitution in many electrophilic reactions of unsubstituted and N-substituted pyrroles. numberanalytics.comstackexchange.com
The substituent on the nitrogen atom, in this case, the 2-bromo-5-methoxyphenyl group, can further influence this regioselectivity through steric and electronic effects. Bulky N-substituents can sterically hinder the C2 position, potentially increasing the proportion of the C3-substituted product.
Electronic Polarization Effects and Reactivity in Electron-Rich Pyrrole Systems
The reactivity of the pyrrole ring is a direct consequence of its electronic structure. The nitrogen atom's lone pair of electrons is delocalized into the aromatic π-system, which significantly increases the electron density of the ring carbons and enhances their nucleophilicity. numberanalytics.com This makes the pyrrole system "electron-rich."
Reactivity of the Bromo-Substituted Phenyl Moiety
The 2-bromo-5-methoxyphenyl portion of the molecule provides a versatile handle for a different set of chemical transformations, primarily involving the carbon-bromine bond and the activation of adjacent C-H bonds.
Cross-Coupling Reactions, including Suzuki-Miyaura Coupling, with Halogenated Aryl Pyrroles
The carbon-bromine bond on the phenyl ring is a prime site for transition metal-catalyzed cross-coupling reactions. nih.gov The Suzuki-Miyaura coupling is a particularly powerful and widely used method for forming new carbon-carbon bonds by coupling an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. iitk.ac.inlibretexts.orgwikipedia.org
For a substrate like 1-(2-bromo-5-methoxyphenyl)-1H-pyrrole, the Suzuki-Miyaura reaction allows for the targeted replacement of the bromine atom with a wide variety of organic groups (aryl, vinyl, alkyl), providing a straightforward route to complex biaryl structures and other derivatives. organic-chemistry.orgnih.gov The reaction is known for its mild conditions and tolerance of various functional groups, making it highly valuable in organic synthesis. youtube.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst | Base | Solvent System | Temperature (°C) | Typical Substrates | Ref |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | Bromo-pyrroles, Arylboronic acids | nih.gov |
| Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene (B28343) | Room Temp - 100 | Aryl bromides, Arylboronic acids | organic-chemistry.org |
This table presents generalized conditions and specific outcomes may vary based on the exact substrates and reagents used.
The mechanism of the Suzuki-Miyaura coupling reaction is a catalytic cycle involving the palladium catalyst. libretexts.orgyoutube.com The key step involving the carbon-halogen bond is the oxidative addition . iitk.ac.inwikipedia.org
Oxidative Addition : The cycle begins with an active Pd(0) catalyst. The aryl halide (in this case, the bromo-substituted phenyl ring) reacts with the Pd(0) species. The C-Br bond is cleaved, and the palladium atom inserts itself between the carbon and bromine, forming a new organopalladium(II) complex. libretexts.orgyoutube.com This step increases the oxidation state of palladium from 0 to +2.
Transmetalation : The organoboron reagent, activated by a base, then reacts with the Pd(II) complex. wikipedia.orgorganic-chemistry.org The organic group from the boron compound replaces the halide on the palladium center.
Reductive Elimination : In the final step, the two organic groups on the palladium complex couple to form the new C-C bond of the product. libretexts.orgyoutube.com This step reduces the palladium's oxidation state from +2 back to 0, regenerating the active catalyst which can then enter another cycle.
The oxidative addition is often the rate-determining step, and its facility depends on the nature of the halogen, with the reactivity order being I > Br > Cl. researchgate.net
Deprotonative Metallation Reactions and Subsequent Functionalization of Halophenyl Systems
An alternative strategy for functionalizing the phenyl ring is through deprotonative metallation, often referred to as directed ortho-metalation (DoM). organic-chemistry.orgwikipedia.org This reaction involves the use of a strong organolithium base, such as n-butyllithium, to selectively remove a proton from a position ortho (adjacent) to a directing metalation group (DMG). baranlab.org
In the context of the 2-bromo-5-methoxyphenyl moiety, the methoxy (B1213986) group (-OCH₃) can act as a moderate directing group. organic-chemistry.orgwikipedia.org The lone pairs on the oxygen atom can coordinate to the lithium of the organolithium reagent, directing the deprotonation to an adjacent carbon. baranlab.org This creates a potent aryllithium intermediate that can then be quenched with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a new functional group.
However, a significant competing reaction in bromo-substituted systems is halogen-metal exchange. uwindsor.ca For aryl bromides, treatment with an alkyllithium can lead to the rapid exchange of the bromine atom for a lithium atom, which is often faster than deprotonation. uwindsor.ca This process would generate an aryllithium species at the C2 position, which could then be functionalized. The choice between directed ortho-metalation and halogen-metal exchange depends on the specific substrates, base, and reaction conditions. uwindsor.caunblog.fr
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| n-Butyllithium |
| Benzene |
| Bromine |
Rationalization of Regioselectivity in Metallation of Halophenyl Moieties
The regioselectivity of metallation on the halophenyl moiety of this compound is governed by a competition between two primary pathways: directed ortho-metalation (DoM) and metal-halogen exchange. The outcome is highly dependent on the reaction conditions, particularly the organolithium reagent used and the temperature. tcnj.edu
The phenyl ring possesses two key directing groups: the methoxy group (-OCH₃) at the C5 position and the bromine atom (-Br) at the C2 position.
Directed ortho-Metalation (DoM): This reaction involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG). wikipedia.org The DMG, typically a Lewis basic heteroatom-containing group, coordinates to the lithium atom of the alkyllithium reagent, lowering the kinetic acidity of the adjacent protons. organic-chemistry.org
The methoxy group is a moderately strong DMG, directing lithiation to its ortho positions (C4 and C6). organic-chemistry.org
The bromine atom is considered a weaker DMG, capable of directing lithiation to its ortho position (C3).
Metal-Halogen Exchange: This is a fundamental reaction where an organometallic reagent, such as butyllithium, exchanges its metal component with a halogen atom on an organic halide. wikipedia.org This process is often very rapid, particularly for aryl bromides and iodides, and can occur at low temperatures. tcnj.eduwikipedia.org In the case of this compound, this would involve the replacement of the C2-bromine atom with lithium.
Competition and Regiochemical Outcome: In this compound, the methoxy group is a stronger DMG than the bromine atom. Therefore, under conditions that favor DoM, deprotonation would be expected to occur preferentially at the C6 position, which is ortho to the methoxy group and unhindered. Deprotonation at C4 is also possible but may be less favored.
However, metal-halogen exchange is a kinetically fast process and often dominates over the slower C-H deprotonation, especially with reagents like n-butyllithium. wikipedia.org Studies on related bromoanisole systems have shown that metal-halogen exchange can be the predominant pathway. scilit.comx-mol.com An anomalous substitution has been observed in related N-phenyl-2-bromo-benzamide systems, where halogen-metal exchange is proposed to be faster than hydrogen-metal exchange. ias.ac.in Thus, treating this compound with a typical alkyllithium reagent would likely lead to the formation of the 1-(5-methoxy-2-lithiophenyl)-1H-pyrrole intermediate via metal-halogen exchange.
| Reaction Pathway | Directing Group | Position of Lithiation | Likely Conditions/Reagents | Notes |
|---|---|---|---|---|
| Metal-Halogen Exchange | Bromo (-Br) | C2 | n-BuLi, THF, low temp. (-78°C) | Often the kinetically favored and most probable pathway. wikipedia.orgias.ac.in |
| Directed ortho-Metalation (DoM) | Methoxy (-OCH₃) | C6 | Kinetically controlled conditions, specific bases (e.g., s-BuLi/TMEDA) | The methoxy group is a stronger DMG than bromine. organic-chemistry.org |
| Directed ortho-Metalation (DoM) | Bromo (-Br) | C3 | Unlikely | The methoxy group's directing effect is stronger. |
Interplay of Substituents on Overall Molecular Reactivity
Electronic Influence of the Methoxy Group on Phenyl and Pyrrole Ring Reactivity
The methoxy group (-OCH₃) exerts a significant dual electronic influence on the reactivity of both the phenyl and pyrrole rings through competing resonance and inductive effects. stackexchange.com
Influence on the Phenyl Ring:
Resonance Effect (+R): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. stackexchange.comlibretexts.org This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions relative to the methoxy group. This effect makes the ring more susceptible to electrophilic aromatic substitution (EAS). saskoer.ca
Inductive Effect (-I): Due to the high electronegativity of oxygen, the methoxy group withdraws electron density from the phenyl ring through the sigma bond. vaia.com This effect, by itself, would deactivate the ring.
In electrophilic aromatic substitution reactions, the electron-donating resonance effect is generally more powerful than the electron-withdrawing inductive effect. libretexts.orglibretexts.org Consequently, the methoxy group is classified as an activating, ortho, para-directing group , making the phenyl ring more reactive towards electrophiles than unsubstituted benzene.
Halogen Effects on Aromatic Ring Reactivity and Directed Functionalization
The bromine atom on the phenyl ring of this compound plays a critical and multifaceted role in the molecule's reactivity and potential for synthetic modification.
Effects on Aromatic Ring Reactivity: Similar to the methoxy group, halogens exhibit a dual electronic nature, but with a different net outcome. libretexts.orglumenlearning.com
Inductive Effect (-I): Bromine is highly electronegative and strongly withdraws electron density from the aromatic ring through the C-Br sigma bond. quora.comaakash.ac.in This is a powerful deactivating effect for electrophilic aromatic substitution (EAS).
Resonance Effect (+R): The lone pairs on the bromine atom can be donated into the ring's π-system. quora.com This effect increases electron density at the ortho and para positions.
For halogens, the strong electron-withdrawing inductive effect outweighs the weaker electron-donating resonance effect. lumenlearning.com This results in the net deactivation of the aromatic ring, making it less reactive towards EAS than benzene. However, the resonance effect, while weaker, is still sufficient to direct incoming electrophiles to the ortho and para positions . aakash.ac.in Therefore, bromine is classified as a deactivating, ortho, para-director .
Role in Directed Functionalization: The bromine atom is exceptionally valuable as a synthetic handle for regioselective functionalization.
Metal-Halogen Exchange: As discussed in section 3.2.2.1, the C-Br bond is a prime site for metal-halogen exchange with organolithium reagents. wikipedia.orgias.ac.in This provides a reliable method to generate a nucleophilic carbon center specifically at the C2 position, which can then be reacted with a diverse range of electrophiles. tcnj.edu
Transition Metal-Catalyzed Cross-Coupling: The aryl-bromide bond is a cornerstone of modern cross-coupling chemistry (e.g., Suzuki, Heck, Stille, Sonogashira, Buchwald-Hartwig reactions). This allows for the precise formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position, enabling the synthesis of complex molecular architectures.
Electropolymerization Behavior of Pyrrole Derivatives with Aryl Substitution
The electropolymerization of pyrrole and its derivatives is a common method to produce conductive polymer films. The process is initiated by the electrochemical oxidation of the monomer to form a radical cation, which then propagates to form the polymer chain. nih.govrsc.org The substitution pattern on the pyrrole monomer, particularly at the nitrogen atom, profoundly influences the polymerization process and the final properties of the polymer.
The presence of a bulky aryl substituent on the pyrrole nitrogen, such as the 2-bromo-5-methoxyphenyl group, introduces several key effects:
Steric Hindrance: The large N-aryl group can sterically hinder the coupling of radical cations during polymerization. This can affect the rate of polymerization and the morphology of the resulting polymer film. nih.gov
Modified Polymer Properties: The N-substituent is incorporated into the final polymer structure. An N-aryl group disrupts the planarity between adjacent pyrrole units along the polymer backbone. This interruption of π-conjugation typically leads to a decrease in the electrical conductivity of the resulting polypyrrole film compared to unsubstituted polypyrrole. rsc.org
| Property | Effect of N-Aryl Group (e.g., 2-bromo-5-methoxyphenyl) | Scientific Rationale |
|---|---|---|
| Monomer Oxidation Potential | Increase | The N-aryl group is electron-withdrawing, making the pyrrole ring less electron-rich and harder to oxidize. rsc.orgnih.gov |
| Polymerization Rate | Decrease | Higher oxidation potential and steric hindrance from the bulky substituent can slow the propagation steps. nih.gov |
| Polymer Conductivity | Decrease | The bulky group disrupts the planarity and π-conjugation of the polymer backbone, impeding charge transport. rsc.org |
| Film Morphology | Altered | The substituent influences how the polymer chains pack and deposit on the electrode surface. nih.gov |
Studies on related N-substituted pyrroles, such as N-phenylpyrrole and 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole, confirm that N-substitution significantly alters the electrochemical behavior and resulting polymer properties, forming the basis for applications in sensors and specialized electronic materials. nih.govnih.gov
Computational and Theoretical Investigations of 1 2 Bromo 5 Methoxyphenyl 1h Pyrrole
Quantum Chemical Characterization of Electronic Properties
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept for predicting a molecule's reactivity. nih.govnih.govresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net
For 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole, an FMO analysis would map the distribution of the HOMO and LUMO across the molecule. This would reveal the most probable sites for electrophilic and nucleophilic attack. For instance, the analysis would determine whether the electron density of the HOMO is concentrated on the pyrrole (B145914) ring or the bromo-methoxyphenyl group, guiding predictions about its behavior in chemical reactions.
Table 1: Hypothetical Frontier Molecular Orbital Data This table is for illustrative purposes only, as specific data for the target compound is unavailable.
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. bldpharm.comresearchgate.net It illustrates the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net These maps are invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for hydrogen bonding and electrophilic or nucleophilic reactions. bldpharm.com An MEP map of this compound would likely show negative potential around the oxygen atom of the methoxy (B1213986) group and potentially delocalized over the pyrrole ring, while positive regions might be found near the hydrogen atoms.
Analysis of Aromaticity and Electron Delocalization within the Pyrrole Ring
The pyrrole ring is a classic aromatic heterocycle. researchgate.netchemvisailabs.com Its aromaticity stems from a planar, cyclic arrangement of p-orbitals containing 6 π-electrons, which satisfies Hückel's rule. chemvisailabs.commdpi.com The lone pair of electrons on the nitrogen atom participates in the aromatic system, contributing to the ring's electron density. mdpi.comyoutube.com Computational methods can quantify this aromaticity using indices like the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA). Such an analysis for this compound would assess how the substituent bromo-methoxyphenyl group influences the electron delocalization and aromatic character of the pyrrole ring.
Density Functional Theory (DFT) Studies for Structural and Mechanistic Elucidation
Density Functional Theory (DFT) is a versatile and widely used computational method that relates the electron density of a system to its energy. nih.gov It provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical investigations.
Computational Elucidation of Reaction Pathways and Transition State Analysis
DFT calculations are instrumental in mapping out the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a detailed energy profile for a reaction pathway. This allows for the determination of activation energies, which are critical for understanding reaction rates. For a molecule like this compound, DFT could be used to explore potential synthetic routes or degradation pathways, identifying the most energetically favorable mechanisms.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
DFT methods can accurately predict various spectroscopic properties, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption wavelengths. mdpi.comresearchgate.net These theoretical predictions are incredibly valuable for interpreting experimental spectra and confirming the structure of a synthesized compound. A computational study on this compound would involve optimizing its geometry and then calculating its theoretical spectra. These calculated values could then be compared against experimental data to validate the computational model and confirm the molecular structure.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Studies on Intermolecular Interactions and Crystal Packing via Hirshfeld Surface Analysis
Without experimental or theoretical data on the crystal structure of this compound, a Hirshfeld surface analysis cannot be performed. This analysis is contingent on having the crystallographic information file (CIF), which is generated from single-crystal X-ray diffraction data. Such an analysis would typically provide insights into the intermolecular contacts and their respective contributions to the crystal packing.
Prediction of Chemical Reactivity Parameters (e.g., pKa Values of Aromatic Hydrogens)
Similarly, the prediction of chemical reactivity parameters such as the pKa values of the aromatic hydrogens requires computational studies, often employing density functional theory (DFT) or other quantum chemical methods. In the absence of any published computational chemistry research on this compound, these parameters remain undetermined.
Lack of Publicly Available Data for this compound
Following a comprehensive and exhaustive search of scientific literature, chemical databases, and patent records, it has been determined that detailed experimental analytical data for the chemical compound This compound is not publicly available at this time.
Consequently, it is not possible to generate an article with the requested detailed research findings and data tables for the following sections without resorting to speculation or presenting information for a different chemical entity, which would be scientifically inaccurate.
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of 1 2 Bromo 5 Methoxyphenyl 1h Pyrrole
Infrared (IR) Spectroscopy for Functional Group Identification
Without access to primary or validated secondary sources for the spectral data of 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole, the creation of an accurate and informative scientific article as per the specified outline and constraints cannot be fulfilled.
Chromatographic Separation and Purification Methodologies
The isolation and purification of the target compound, this compound, from crude reaction mixtures is a critical step to ensure high purity for subsequent analytical characterization and use. Column chromatography is a principal technique employed for this purpose, leveraging the differential adsorption of the compound of interest and its impurities onto a stationary phase.
Column Chromatography for Compound Isolation and Purification
Column chromatography is a widely adopted and effective method for the purification of substituted pyrrole (B145914) derivatives, including N-arylpyrroles like this compound. The technique relies on a solid stationary phase, typically silica (B1680970) gel, and a liquid mobile phase, or eluent, to separate components of a mixture. The choice of eluent system is critical and is determined by the polarity of the target compound and the impurities to be removed.
Detailed research findings from studies on structurally related compounds provide a strong basis for the purification strategy for this compound. In general, a non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) or petroleum ether and ethyl acetate, is employed. rsc.orgrsc.org The separation is achieved by passing the eluent through a column packed with silica gel, onto which the crude product has been loaded. The components of the mixture travel down the column at different rates depending on their affinity for the silica gel and their solubility in the eluent, allowing for their separate collection.
For many pyrrole derivatives, flash column chromatography is utilized to expedite the purification process. rsc.org This involves applying pressure to the column to increase the flow rate of the mobile phase. The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired pure compound. rsc.org
The following table summarizes typical conditions used for the column chromatographic purification of various substituted pyrrole compounds, which can be extrapolated to devise a purification protocol for this compound.
| Compound Name | Stationary Phase | Mobile Phase (Eluent) | Reference |
| Various Pyrrole Derivatives | Silica Gel (100-200 mesh) | Hexane/Ethyl Acetate (EtOAc) | rsc.org |
| Methyl 5-bromo-1H-pyrrole-2-carboxylate | Silica Gel | Petroleum Ether/EtOAc (40:1) | rsc.org |
| Methyl 2-phenylpyrrolo[1,2-b]pyridazine-7-carboxylate | Silica Gel | Petroleum Ether/EtOAc (30:1) | rsc.org |
| 4-(4-methoxyphenyl)-2-methyl-1-tosyl-1H-pyrrole | Not Specified | Not Specified | google.com |
Derivatization and Functionalization Strategies for 1 2 Bromo 5 Methoxyphenyl 1h Pyrrole
Modification of the Pyrrole (B145914) Ring System
The pyrrole ring within 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole is a hub of reactivity, amenable to various transformations to introduce new functionalities and modulate the electronic properties of the molecule.
Introduction of Additional Functionalities onto the Pyrrole Core
The inherent nucleophilicity of the pyrrole ring allows for the introduction of a wide array of functional groups. While specific examples for this compound are not extensively documented in publicly available literature, general principles of pyrrole chemistry can be applied. Electrophilic substitution reactions, such as Vilsmeier-Haack formylation or Friedel-Crafts acylation, would be expected to introduce carbonyl functionalities, primarily at the C2 and C5 positions of the pyrrole ring, if unsubstituted. Given the N-substitution, these reactions would likely target the C2 and C5 positions, with regioselectivity influenced by the electronic nature of the N-aryl group.
Furthermore, the pyrrole nitrogen can be involved in reactions that modify the ring system itself. For instance, cycloaddition reactions can be employed to build more complex heterocyclic systems fused to the pyrrole core.
Regioselective Functionalization of the Pyrrole Ring
Achieving regioselectivity in the functionalization of the pyrrole ring is crucial for targeted synthesis. The N-aryl substituent, in this case, the 2-bromo-5-methoxyphenyl group, plays a significant role in directing incoming electrophiles. The electronic and steric effects of this substituent influence the reactivity of the α (C2, C5) and β (C3, C4) positions of the pyrrole ring.
In the context of N-arylpyrroles, electrophilic attack generally favors the α-positions due to the stabilization of the cationic intermediate. However, the steric bulk of the ortho-bromo substituent on the phenyl ring may influence the regiochemical outcome, potentially directing functionalization to the less hindered C5 position or even to the β-positions under specific conditions. Directed metalation strategies, although more commonly applied to the phenyl ring, could also be envisioned for the regioselective functionalization of the pyrrole core by employing appropriate directing groups installed on the pyrrole ring itself.
Modification of the Bromo-Substituted Phenyl Ring
The 2-bromo-5-methoxyphenyl moiety offers a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of diverse and complex molecular scaffolds.
Palladium-Catalyzed Coupling Reactions for Diverse Aryl-Aryl Bond Formations
The bromine atom on the phenyl ring serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for the formation of new aryl-aryl bonds, a cornerstone of modern organic synthesis. Reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings can be employed to introduce a wide range of aryl, vinyl, and alkynyl substituents at the C2 position of the phenyl ring.
For instance, a Suzuki coupling reaction of this compound with an appropriate arylboronic acid in the presence of a palladium catalyst and a base would yield the corresponding 1-(2-aryl-5-methoxyphenyl)-1H-pyrrole derivative. The choice of palladium catalyst, ligand, and reaction conditions is critical for achieving high yields and preventing side reactions.
| Coupling Reaction | Reagent | Catalyst System (Example) | Product Type |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Biaryl, Vinyl |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃ | Arylalkene |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | Arylalkyne |
Table 1: Examples of Palladium-Catalyzed Coupling Reactions on the Bromo-Substituted Phenyl Ring. This table is illustrative and specific conditions would need to be optimized for this compound.
Introduction of Varied Substituents via Directed Metallation Approaches
The methoxy (B1213986) group at the C5 position of the phenyl ring can act as a directed metalation group (DMG). In the presence of a strong organolithium base, such as n-butyllithium or s-butyllithium, deprotonation can occur selectively at the ortho position to the methoxy group (C6 or C4). The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of substituents.
Given the presence of the bromo substituent, a halogen-metal exchange reaction is also a plausible pathway, where the organolithium reagent would replace the bromine atom, generating an aryllithium species at the C2 position. The regioselectivity between directed ortho-metalation and halogen-metal exchange would depend on the specific organolithium reagent used and the reaction conditions. This approach provides a powerful tool for introducing functionalities such as carboxyl groups, silyl (B83357) groups, or additional aryl groups in a highly regiocontrolled manner.
Strategic Application of this compound as a Synthetic Building Block
The dual reactivity of this compound, with functional handles on both the pyrrole and phenyl rings, makes it a highly valuable building block in the synthesis of complex molecules, particularly polycyclic aromatic compounds and alkaloids.
A key application lies in the synthesis of lamellarin-type alkaloids, which possess a core pyrrolo[2,1-a]isoquinoline (B1256269) or related polycyclic framework. In such syntheses, the pyrrole nitrogen can participate in intramolecular cyclization reactions. For example, after functionalization of the C2 position of the phenyl ring via a palladium-catalyzed coupling reaction to introduce a suitable side chain, an intramolecular Heck reaction or other cyclization strategies could be employed to construct the fused ring system.
Furthermore, the bromine atom can be utilized in sequential coupling reactions. For instance, an initial Suzuki coupling could be performed at the bromo position, followed by a C-H activation/functionalization reaction on the newly introduced aryl group or on the pyrrole ring itself, leading to the rapid assembly of highly complex and diverse molecular architectures. The strategic sequencing of these functionalization steps is crucial for the successful synthesis of target molecules.
Q & A
Q. What are the most reliable synthetic routes for 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole in academic settings?
The Clausson-Kaas pyrrole synthesis is a foundational method for preparing arylpyrroles. For this compound, this involves reacting a brominated aryl amine with a diketone or equivalent precursor under acidic conditions. Key steps include:
- Using anhydrous solvents (e.g., THF) to minimize hydrolysis of intermediates.
- Optimizing reaction time and temperature (e.g., reflux at 80–100°C for 6–12 hours) to balance yield and purity .
- Monitoring progress via TLC and confirming product identity with NMR (e.g., characteristic pyrrole proton signals at δ 6.1–6.4 ppm and aryl protons at δ 6.8–7.3 ppm) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
A multi-technique approach is critical:
- NMR Spectroscopy : Analyze and NMR spectra for consistency with expected shifts. For example, the methoxy group (-OCH) typically appears as a singlet at δ 3.8–3.9 ppm, while bromine’s inductive effect deshields adjacent protons .
- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry and bond angles. Evidence from related compounds (e.g., 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione) shows dihedral angles between aryl and pyrrole moieties (~78°), influencing electronic properties .
- Mass Spectrometry : Validate molecular weight via HRMS (e.g., expected [M+H] for CHBrNO: 268.9974) .
Advanced Research Questions
Q. How does the bromine substituent influence regioselectivity in electrophilic substitution reactions of this compound?
Bromine at the 2-position on the phenyl ring directs electrophiles to the para position relative to itself due to its strong electron-withdrawing effect. However, the pyrrole’s electron-rich nature competes, leading to potential β-substitution on the pyrrole ring. For example:
- Formylation : Under Vilsmeier-Haack conditions, formylation occurs at the pyrrole β-position if bromine’s deactivation is mitigated by steric or electronic factors .
- Nitration : Mixed HNO/HSO may favor aryl ring substitution over pyrrole activation, requiring careful control of reaction conditions to avoid side products .
Q. What strategies mitigate instability issues during the synthesis of 2-bromo-substituted pyrroles?
Instability in 2-bromopyrroles arises from susceptibility to oxidation and halogen displacement. Proven solutions include:
- Inert Atmospheres : Conduct reactions under nitrogen/argon to prevent oxidative degradation .
- Protecting Groups : Temporarily protect the pyrrole nitrogen with electron-withdrawing groups (e.g., benzyl) to stabilize the core structure during synthesis .
- Low-Temperature Workup : Isolate products at ≤0°C and use non-polar solvents (e.g., hexane) for crystallization to minimize decomposition .
Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?
SAR exploration involves systematic substitutions:
- Phenyl Ring Modifications : Replace bromine with other halogens (e.g., F, Cl) or electron-donating groups (e.g., -NH) to alter electronic profiles. Evidence from diarylpyrrole antitubercular agents shows fluorophenyl groups enhance bioactivity .
- Pyrrole Functionalization : Introduce methyl or carbonyl groups at the 3- or 4-positions to modulate steric effects. Copper-catalyzed intramolecular cyclization (e.g., forming pyrrolo-quinoxalinones) is a robust method for generating fused-ring analogs .
- Biological Assays : Test analogs against target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using microbroth dilution to correlate substituent effects with MIC values .
Data Contradiction and Optimization Challenges
Q. How should researchers address contradictory reports on the stability of 2-bromo-substituted pyrroles?
Discrepancies in stability studies (e.g., rapid decomposition vs. isolable products) often stem from procedural variations:
- Reagent Purity : Use freshly distilled pyrrole and anhydrous brominating agents (e.g., NBS) to reduce side reactions .
- Analytical Validation : Compare decomposition rates via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
- Computational Modeling : Apply DFT calculations to predict thermodynamic stability of tautomers or resonance forms, guiding synthetic prioritization .
Q. What methodological improvements enhance the yield of this compound in multi-step syntheses?
Yield optimization strategies include:
- Catalytic Systems : Replace traditional acid catalysts with Lewis acids (e.g., ZnCl) or ionic liquids to improve regioselectivity and reduce steps .
- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes (e.g., 30 minutes at 120°C) while maintaining >85% yield .
- Flow Chemistry : Continuous flow systems minimize intermediate degradation and improve scalability for gram-scale production .
Analytical and Application-Focused Queries
Q. What advanced analytical techniques resolve ambiguities in the electronic environment of this compound?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions and assign coupling pathways .
- XPS (X-ray Photoelectron Spectroscopy) : Quantify bromine’s electron-withdrawing effect via binding energy shifts (e.g., Br 3d at ~70 eV) .
- Cyclic Voltammetry : Measure redox potentials to assess the compound’s suitability as an electron-transport material in organic electronics .
Q. How can computational chemistry guide the rational design of this compound derivatives?
- Molecular Docking : Predict binding affinities to biological targets (e.g., kinase enzymes) using AutoDock Vina, prioritizing substituents with favorable hydrophobic interactions .
- QSPR Models : Correlate Hammett constants (σ) of substituents with observed reaction rates or bioactivity to inform synthetic planning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
